molecular formula C11H15NO2 B8721731 2-[(Oxan-4-yl)amino]phenol

2-[(Oxan-4-yl)amino]phenol

Cat. No.: B8721731
M. Wt: 193.24 g/mol
InChI Key: UMTMGWBMQSDNBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(Oxan-4-yl)amino]phenol is a chemical compound with the molecular formula C₁₁H₁₅NO₂ It is characterized by the presence of an oxan-4-yl group attached to an amino group, which is further connected to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Oxan-4-yl)amino]phenol can be achieved through nucleophilic aromatic substitution reactions. One common method involves the reaction of an aryl halide with a nucleophile under basic conditions. For example, the reaction of 4-chlorophenol with oxan-4-ylamine in the presence of a base such as sodium hydroxide can yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as the use of aqueous hydrogen peroxide as an oxidant, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-[(Oxan-4-yl)amino]phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones

    Reduction: Amines

    Substitution: Halogenated or nitrated phenols

Scientific Research Applications

2-[(Oxan-4-yl)amino]phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(Oxan-4-yl)amino]phenol involves its interaction with specific molecular targets. For example, in biological systems, the compound can act as a fluorescent probe by binding to specific biomolecules and emitting fluorescence upon excitation. The phenol group can undergo oxidation to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Oxan-4-yl)amino]phenol hydrochloride
  • 4-[(Oxan-4-yl)amino]phenol
  • 2-[(Oxan-4-yl)amino]benzoic acid

Uniqueness

This compound is unique due to its specific structural features, such as the oxan-4-yl group attached to the amino group and phenol ring. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

2-(oxan-4-ylamino)phenol

InChI

InChI=1S/C11H15NO2/c13-11-4-2-1-3-10(11)12-9-5-7-14-8-6-9/h1-4,9,12-13H,5-8H2

InChI Key

UMTMGWBMQSDNBG-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1NC2=CC=CC=C2O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-aminophenol (1 g, 9.164 mmol), tetrahydropyran-4-one (1.099 ml, 11.913 mmol), and sodium triacetoxy-borohydride (0.71 g, 3.42 mmol) in DCE (50 ml) was stirred at r.t. for 16 h. The crude was filtered over diatomaceous earth, washed with DCM and the filtrate was evaporated in vacuo to yield D7 (0.69 g) that was used as such in the next reaction step without further purification.
Quantity
1 g
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reactant
Reaction Step One
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1.099 mL
Type
reactant
Reaction Step One
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0.71 g
Type
reactant
Reaction Step One
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Quantity
50 mL
Type
solvent
Reaction Step One
Name

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